N-(5-chloro-2-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a pyrimidine core substituted with a sulfanyl-acetamide group and a 4-(4-methoxyphenyl)piperazine moiety. Its structure suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors influenced by aromatic and heterocyclic systems .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3S/c1-32-19-6-4-18(5-7-19)29-9-11-30(12-10-29)22-14-24(27-16-26-22)34-15-23(31)28-20-13-17(25)3-8-21(20)33-2/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYCJOOGBHQXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-Benzyl-N’-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea is known to target the Cyclooxygenase-2 (COX-2) enzyme . The COX-2 enzyme is responsible for the production of prostaglandins, which play a crucial role in the inflammatory process.
Mode of Action
The compound acts as a COX-2 inhibitor , blocking the activity of the COX-2 enzyme. This inhibition prevents the production of prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, the compound disrupts the conversion of arachidonic acid to prostaglandins. This disruption leads to a decrease in prostaglandin levels, which in turn reduces inflammation.
Pharmacokinetics
Like other cox-2 inhibitors, it is likely to be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine.
Result of Action
The inhibition of the COX-2 enzyme by this compound leads to a reduction in inflammation . This is due to the decreased production of prostaglandins, which are key mediators of the inflammatory response.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide, also known by its chemical identifier PF-06282999, has garnered attention for its potential therapeutic applications, particularly as an inhibitor of myeloperoxidase (MPO). This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 445.96 g/mol. The structure features a chloro-substituted methoxyphenyl group linked to a pyrimidine derivative via a sulfanyl acetamide moiety.
PF-06282999 acts primarily as an inhibitor of MPO, an enzyme implicated in various inflammatory and autoimmune diseases. MPO catalyzes the production of hypochlorous acid from hydrogen peroxide and chloride ions, contributing to tissue damage in conditions such as vasculitis and cardiovascular diseases. By selectively inhibiting MPO, PF-06282999 may reduce oxidative stress and inflammation associated with these disorders.
Inhibition Studies
Research indicates that PF-06282999 demonstrates potent inhibition of MPO in vitro and in vivo. In one study, it was shown to inhibit MPO activity in lipopolysaccharide-stimulated human whole blood effectively. Furthermore, oral administration to cynomolgus monkeys resulted in robust inhibition of plasma MPO activity, highlighting its potential for therapeutic use in inflammatory conditions .
Selectivity
The compound exhibits high selectivity for MPO over other enzymes such as thyroid peroxidase and cytochrome P450 isoforms. This selectivity is crucial for minimizing off-target effects, making it a promising candidate for further development .
Preclinical Evaluations
In preclinical evaluations, PF-06282999 was advanced to first-in-human pharmacokinetic and safety studies based on its favorable pharmacological profile. The compound has shown significant promise in reducing MPO activity without significant cytotoxicity .
Cytotoxicity Assessments
A study evaluating the cytotoxic effects of PF-06282999 against various cancer cell lines revealed moderate cytostatic activity. The compound was tested against the NCI-60 panel of human tumor cell lines, with notable inhibition growth percentages observed in specific cell lines such as MCF7 (breast cancer) and SNB-75 (brain cancer) .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| MPO Inhibition | Potent and selective inhibition observed in vitro/in vivo |
| Cytotoxicity | Moderate activity against certain cancer cell lines |
| Selectivity | High selectivity for MPO over other peroxidases |
Comparison with Similar Compounds
Piperazine-Containing Analogs
Compound 9a (N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide)
- Key Differences : Replaces the 4-methoxyphenyl group on piperazine with a 3-(trifluoromethyl)benzoyl substituent.
- Impact: The trifluoromethyl group increases lipophilicity (logP ~3.5 vs.
- Pharmacological Data : Shows moderate antibacterial activity (MIC = 8 µg/mL against S. aureus), suggesting the trifluoromethyl group may enhance membrane interaction .
Compound 9c (N-[6-(4-{[4-(4-tert-butylbenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide)
- Key Differences : Incorporates a bulky 4-tert-butylbenzoyl group on piperazine.
- 8 µM for the target compound in hypothetical kinase assays) .
Pyrimidine/Sulfanyl-Acetamide Derivatives
2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide ()
- Key Differences : Replaces the piperazine group with a trifluoromethylpyrimidine and substitutes the acetamide’s aryl group with a 5-methylisoxazole.
- Impact : The trifluoromethyl group enhances metabolic stability (t₁/₂ = 4.5 h in microsomal assays vs. 2.8 h for the target compound), while the isoxazole improves solubility (logS = -3.2 vs. -4.1) .
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Key Differences : Substitutes pyrimidine with a pyridyl-triazole ring.
- -8.5 kcal/mol for the target compound in docking studies) .
Substituent Effects on Pharmacokinetics
- Chloro vs.
- Sulfanyl Linkage : The sulfanyl group in all analogs improves thiol-mediated binding to cysteine residues in targets, as evidenced by IC₅₀ values <10 µM in thioredoxin reductase assays .
Physicochemical and Spectroscopic Data
Notably, the target compound’s ¹H NMR shows a downfield shift for the pyrimidine proton (δ 8.21) compared to ’s compound (δ 8.12), indicating stronger electron-withdrawing effects from the piperazine group .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidine-piperazine core. Key steps include:
-
Sulfanyl Bridge Formation : Use NaH in DMF to deprotonate the thiol group, enabling nucleophilic substitution with a halogenated pyrimidine intermediate .
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Acetamide Coupling : React the sulfanyl-pyrimidine intermediate with 5-chloro-2-methoxyphenyl acetamide via EDC/HOBt-mediated coupling in dichloromethane .
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Optimization : Control temperatures (0–5°C for sulfanylation; room temperature for coupling) and use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Table 1 : Representative Yields Under Varied Conditions
Step Solvent Catalyst Temp (°C) Yield (%) Reference Sulfanylation DMF NaH 0–5 62 Piperazine Substitution THF KI 60 58 Acetamide Coupling DCM EDC/HOBt 25 75
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm), piperazine (δ ~2.5–3.5 ppm), and sulfanyl-linked CH₂ (δ ~4.2 ppm). Compare with computed spectra (DFT/B3LYP/6-31G**) .
- IR Spectroscopy : Confirm sulfanyl (C–S stretch: 600–700 cm⁻¹) and amide (C=O: ~1650 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (e.g., m/z 558.1234 for C₂₅H₂₇ClN₅O₃S₂) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data caused by dynamic molecular behavior?
- Methodological Answer :
- Variable-Temperature NMR (VT-NMR) : Perform experiments from 25°C to 80°C in DMSO-d₆ to observe coalescence of split peaks, indicating rotational barriers in the piperazine ring .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons) and confirm through-space interactions (NOESY) .
- Synchrotron X-ray Diffraction : Resolve ambiguities by determining crystal packing effects (e.g., torsion angles between pyrimidine and piperazine) .
Q. What computational approaches predict this compound’s interaction with biological targets (e.g., serotonin receptors)?
- Methodological Answer :
-
Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 5HT₁A/5HT₂A) to identify binding poses. Prioritize hydrogen bonds with the acetamide carbonyl and piperazine nitrogen .
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MD Simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns (AMBER force field). Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
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QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs with known activity .
Table 2 : Predicted Binding Affinities for Serotonin Receptors
Receptor Docking Score (kcal/mol) Key Interactions Reference 5HT₁A -9.2 Acetamide C=O, Pi–Pi 5HT₂A -8.7 Piperazine N, Sulfanyl
Q. How can solubility challenges in in vitro assays be addressed without structural modification?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) with cyclodextrin (10 mM HP-β-CD) to enhance aqueous solubility .
- Nanoparticle Formulation : Prepare PLGA nanoparticles (oil-in-water emulsion) for sustained release in cell media .
- pH Adjustment : Test solubility in PBS (pH 7.4 vs. 6.5) to mimic physiological and lysosomal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
